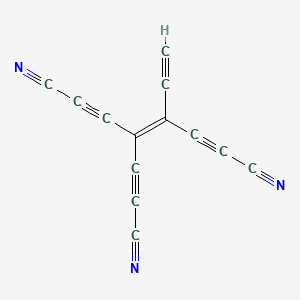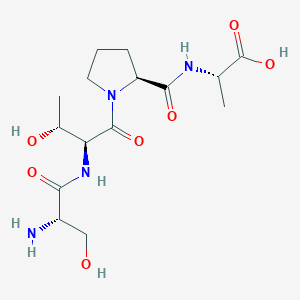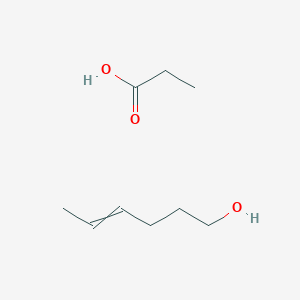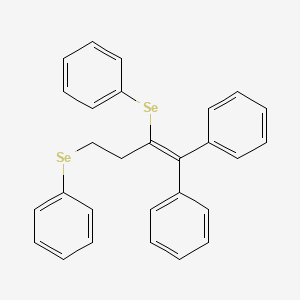![molecular formula C16H20O3 B14210920 ethyl 4-[(1S,2S)-2-methyl-6-oxocyclohexyl]benzoate CAS No. 824390-81-0](/img/structure/B14210920.png)
ethyl 4-[(1S,2S)-2-methyl-6-oxocyclohexyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[(1S,2S)-2-methyl-6-oxocyclohexyl]benzoate is a chemical compound that belongs to the class of esters. Esters are commonly known for their pleasant odors and are often used in fragrances and flavorings. This particular compound features a benzoate group attached to a cyclohexyl ring, which is further substituted with a methyl group and an oxo group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(1S,2S)-2-methyl-6-oxocyclohexyl]benzoate typically involves the esterification of 4-[(1S,2S)-2-methyl-6-oxocyclohexyl]benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The use of such reactors allows for better control over reaction conditions, leading to higher yields and purity of the final product. The process involves the continuous addition of reactants and removal of products, which helps in maintaining optimal reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-[(1S,2S)-2-methyl-6-oxocyclohexyl]benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and ethanol in the presence of an acid or base.
Reduction: The oxo group in the cyclohexyl ring can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzoate group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitrating mixture (HNO3 and H2SO4) for nitration; halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.
Major Products
Hydrolysis: 4-[(1S,2S)-2-methyl-6-oxocyclohexyl]benzoic acid and ethanol.
Reduction: Ethyl 4-[(1S,2S)-2-methyl-6-hydroxycyclohexyl]benzoate.
Substitution: Various substituted benzoates depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Ethyl 4-[(1S,2S)-2-methyl-6-oxocyclohexyl]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use as a local anesthetic due to its structural similarity to known anesthetics.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of ethyl 4-[(1S,2S)-2-methyl-6-oxocyclohexyl]benzoate in biological systems involves its interaction with specific molecular targets. For instance, as a potential local anesthetic, it may bind to sodium ion channels on nerve membranes, reducing the passage of sodium ions and thereby blocking nerve impulse conduction. This results in a loss of local sensation without affecting consciousness.
Comparación Con Compuestos Similares
Ethyl 4-[(1S,2S)-2-methyl-6-oxocyclohexyl]benzoate can be compared with other similar compounds such as:
Ethyl benzoate: Lacks the cyclohexyl ring and oxo group, making it less complex.
Methyl benzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 4-methylbenzoate: Similar ester structure but with a methyl group on the benzene ring instead of the cyclohexyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
824390-81-0 |
|---|---|
Fórmula molecular |
C16H20O3 |
Peso molecular |
260.33 g/mol |
Nombre IUPAC |
ethyl 4-[(1S,2S)-2-methyl-6-oxocyclohexyl]benzoate |
InChI |
InChI=1S/C16H20O3/c1-3-19-16(18)13-9-7-12(8-10-13)15-11(2)5-4-6-14(15)17/h7-11,15H,3-6H2,1-2H3/t11-,15-/m0/s1 |
Clave InChI |
QEBRHQZSZTWLEJ-NHYWBVRUSA-N |
SMILES isomérico |
CCOC(=O)C1=CC=C(C=C1)[C@@H]2[C@H](CCCC2=O)C |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)C2C(CCCC2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1R,2S,5R)-3-Oxo-8-oxabicyclo[3.2.1]oct-6-en-2-yl]piperidin-2-one](/img/structure/B14210838.png)
![3-(2-Bicyclo[2.2.1]heptanylamino)propane-1-sulfonic acid](/img/structure/B14210851.png)
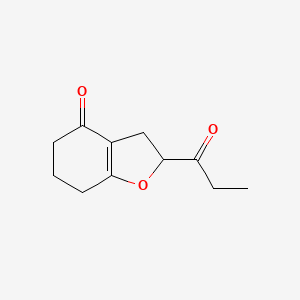

![Ethanone, 1-[4-(4-methoxyphenyl)-2,6-dimethyl-3-pyridinyl]-](/img/structure/B14210869.png)
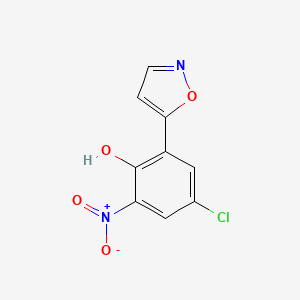
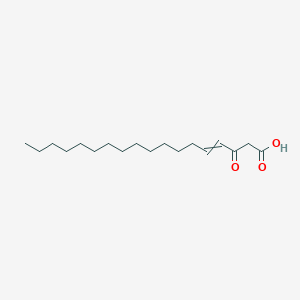
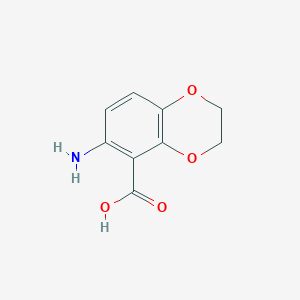
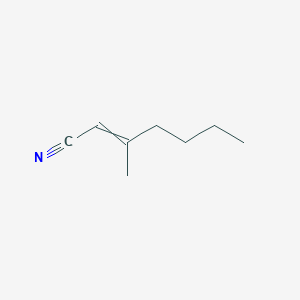
![N-{[4-(5-Methyl-1,3-benzoxazol-2(3H)-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]decan-1-yl)acetamide](/img/structure/B14210893.png)
